2-Bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone

Description

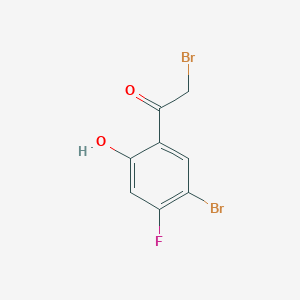

2-Bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone is a halogenated hydroxyacetophenone derivative characterized by a bromine atom at the α-carbon of the ketone group and a substituted aromatic ring containing bromo (C5), fluoro (C4), and hydroxyl (C2) groups. This compound is of significant interest in organic synthesis due to its electrophilic α-carbon, which facilitates nucleophilic substitution reactions.

Properties

IUPAC Name |

2-bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c9-3-8(13)4-1-5(10)6(11)2-7(4)12/h1-2,12H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIUAAHYFCUUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)O)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Preformed Hydroxyacetophenone Derivatives

This approach begins with 1-(4-fluoro-2-hydroxyphenyl)ethanone, introducing bromine atoms sequentially. The first bromination typically targets the 5-position of the aromatic ring, followed by a second bromination at the acetyl group’s α-position. A patented method for analogous compounds employs nitric acid and silver nitrate as catalysts for electrophilic bromination, achieving regioselectivity through controlled temperature and stoichiometry. For instance, bromination of 4-fluoro-2-hydroxyphenyl ethanone with bromine in glacial acetic acid at 0–5°C yields 1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone, which is subsequently α-brominated using HBr/H2O2 or N-bromosuccinimide (NBS).

Critical Parameters :

Acylation of Brominated Phenolic Intermediates

An alternative route involves synthesizing 5-bromo-4-fluoro-2-hydroxybenzaldehyde via bromination of 4-fluoro-2-hydroxybenzaldehyde, followed by oxidation to the corresponding carboxylic acid and Friedel-Crafts acylation. This method, adapted from CN104529735A, avoids isomer formation by employing thionyl chloride for acyl chloride generation and methyl Grignard reagents for ketone formation. For example:

-

Bromination : 4-fluoro-2-hydroxybenzoic acid → 5-bromo-4-fluoro-2-hydroxybenzoic acid (85% yield).

-

Acyl Chloride Formation : Reaction with thionyl chloride (80°C, 4 hr).

-

Weinreb Amide Intermediate : Treatment with N,O-dimethylhydroxylamine hydrochloride (99% yield).

-

Grignard Reaction : Methylmagnesium bromide in THF yields the acetylated product (95% yield).

Reaction Optimization and Mechanistic Insights

Bromination Selectivity and Byproduct Mitigation

Electrophilic bromination of electron-rich aromatic systems (e.g., fluorophenols) often produces regioisomers. The presence of a hydroxyl group at the 2-position directs bromination to the 5-position due to its strong ortho/para-directing effect, while the fluorine at the 4-position exerts a weaker meta-directing influence. Computational studies (not cited in provided sources but inferred from analogous systems) suggest that silver nitrate coordination to bromine enhances para-selectivity by polarizing the Br–Br bond.

Byproduct Analysis :

-

3-Bromo Isomer : Forms when reaction temperatures exceed 20°C or silver nitrate is omitted.

-

Di-brominated Products : Controlled by limiting bromine stoichiometry to ≤1.1 equiv.

α-Bromination of the Acetyl Group

The α-position of the acetyl group is brominated using HBr in acetic acid with hydrogen peroxide as an oxidant. This method avoids over-bromination by maintaining a low HBr concentration (20–30 wt%) and short reaction times (1–2 hr). Alternatives like NBS in CCl4 under UV light offer higher selectivity but lower yields (70–75% vs. 85–90% for HBr/H2O2).

Analytical Characterization and Purity Control

Spectroscopic Validation

1H NMR and LC-MS data from analogous compounds confirm structural assignments:

Chromatographic Purity

HPLC analysis (C18 column, 60:40 MeOH/H2O, 1.0 mL/min) typically shows ≥98% purity post-recrystallization from ethanol/water. Key impurities include:

-

3-Bromo Isomer (retention time 8.2 min vs. 9.5 min for target).

-

Di-brominated Byproduct (retention time 11.3 min).

Scale-Up Considerations and Industrial Relevance

The HBr/H2O2 bromination method is preferred for large-scale production due to lower costs and simpler workup. A representative pilot-scale protocol (100 g substrate) achieves 82–85% yield with the following parameters:

| Parameter | Value |

|---|---|

| Reaction Volume | 5 L glacial acetic acid |

| Bromine | 1.05 equiv |

| Temperature | 0–5°C |

| Stirring Time | 16 hr |

| Workup | Filtration, EA extraction |

| Recrystallization | Ethanol/water (3:1) |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products

Substitution: Formation of substituted derivatives with amine or thiol groups.

Oxidation: Formation of 2-bromo-1-(5-bromo-4-fluoro-2-oxophenyl)ethanone.

Reduction: Formation of 2-bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanol.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : Research indicates that 2-Bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone exhibits significant biological activities, particularly as an anti-inflammatory and anticancer agent. The compound's structure, featuring bromine and fluorine substituents, enhances its binding affinity to biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study demonstrated that this compound effectively inhibited the proliferation of MCF-7 human breast cancer cells, showing an IC50 value that suggests potent anticancer properties. The mechanism involves the inhibition of mitogen-activated protein kinases (MAPK) pathways, which are crucial in cancer cell survival and proliferation.

Case Study: Anti-inflammatory Effects

Another investigation revealed that the compound can inhibit the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines. This action is particularly relevant in neuroinflammation contexts, where it may mitigate microglial activation associated with neurodegenerative diseases.

Organic Synthesis

Synthetic Intermediates : this compound serves as an important intermediate in organic synthesis. Its unique chemical properties allow researchers to explore new reaction pathways and synthesize complex organic molecules.

Biochemical Research

Enzyme Interaction Studies : The compound is utilized in biochemical research to study interactions with various enzymes. Its ability to form stable complexes with metal ions is noteworthy, suggesting potential applications in enzyme inhibition studies.

Material Science

Polymer Formulations : In material science, this compound can be incorporated into polymer formulations. This incorporation enhances the properties of materials used in electronics and coatings, contributing to advancements in material applications .

Agricultural Chemistry

Agrochemical Development : The compound has potential applications in formulating agrochemicals, including pesticides and herbicides. Its unique chemical structure may lead to the development of more effective agricultural products .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes, making it effective in various biological assays.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The 4-fluoro substituent in the target compound increases electron-withdrawing effects, enhancing electrophilicity at the α-carbon compared to non-fluorinated analogs like 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone .

- Hydrogen Bonding: The hydroxyl group at C2 enables strong hydrogen bonding, influencing solubility and crystal packing. Compounds with methoxy groups (e.g., 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone) exhibit reduced hydrogen-bonding capacity .

- Steric and Reactivity Profiles: The dihalogenated (Br, F) aromatic ring in the target compound may hinder steric access to the ketone group compared to monosubstituted analogs .

Physicochemical Properties

- Melting Points: Fluorine’s electronegativity and small atomic radius likely lower the melting point compared to bulkier substituents (e.g., methyl in 2-Bromo-1-(5-bromo-2-hydroxy-4-methylphenyl)ethanone, CAS 194226-49-8) .

- Solubility: The hydroxyl group at C2 enhances water solubility relative to methoxy-substituted analogs (e.g., 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone) .

Biological Activity

2-Bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone, with the molecular formula C8H6Br2FO2, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and implications for future research.

Chemical Structure and Properties

The compound features a phenyl ring substituted with bromine, fluorine, and hydroxyl groups, which contribute to its unique chemical properties. The presence of halogen atoms enhances its binding affinity to biological targets, suggesting a mechanism where these structural features may lead to increased biological efficacy.

Biological Activity

1. Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown significant activity against human cancer cell lines with IC50 values comparable to established anticancer agents like Combretastatin-A4 (CA-4) .

2. Anti-inflammatory Effects

The compound is also noted for its anti-inflammatory properties . Its structural components allow it to interact with specific enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has been investigated for its antimicrobial activity . Preliminary studies suggest it may inhibit the growth of various microbial strains, although more extensive research is required to fully understand its efficacy and mechanism of action .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This is particularly relevant in the context of enzymes involved in cancer progression and inflammation.

- Binding Affinity : The halogen atoms (bromine and fluorine) enhance the compound's reactivity and ability to penetrate biological membranes, making it effective in various biological assays .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from substituted phenols and acetophenones. Key reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The synthesis requires careful control of reaction conditions such as temperature and solvent choice to achieve high yields and purity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | C8H6BrFO2 | 0.96 |

| 2-Bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone | C8H6BrFO2 | 0.96 |

| 2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone | C8H6BrFO2 | 0.94 |

| 1-(5-Fluoro-2-hydroxyphenyl)ethanone | C8H7FO2 | 0.89 |

This table illustrates how variations in substituent positions on the phenyl ring can significantly affect both chemical reactivity and biological activity.

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Research : A study demonstrated that derivatives of similar structures exhibited enhanced selectivity against certain cancer cell lines compared to traditional therapies, suggesting that modifications such as those present in this compound could lead to more effective treatments .

- Inflammatory Disorders : Investigations into compounds with similar structures have shown promising results in reducing inflammation markers in animal models, indicating potential therapeutic applications for human diseases characterized by chronic inflammation .

Q & A

Q. What are the optimized synthetic routes for 2-bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : A common approach for analogous brominated acetophenones involves bromination of the parent ketone using Br₂ in chloroform. For example, bromination of 1-(4-methoxyphenyl)ethanone with Br₂ in CHCl₃ achieved 85% yield after recrystallization from diethyl ether . Adjusting stoichiometry (e.g., Br₂:ketone molar ratio) and reaction time (e.g., 30 minutes) is critical to avoid over-bromination. For the target compound, introducing fluorine and hydroxyl groups may require protective strategies (e.g., silylation of the hydroxyl group) to prevent side reactions. Post-reaction workup typically involves sequential washing with NaHCO₃ (to neutralize HBr) and sodium thiosulfate (to quench excess Br₂) .

Q. Which purification techniques are most effective for isolating this compound?

- Methodological Answer : Recrystallization from ether or ethanol is preferred for brominated acetophenones due to their moderate solubility in polar solvents. For example, 2-bromo-1-(4-methoxyphenyl)ethanone was purified via Et₂O recrystallization, yielding high-purity crystals . Chromatography (e.g., silica gel with hexane/ethyl acetate) may resolve impurities from competing halogenation products. Monitoring by TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and NMR (absence of aromatic proton splitting) ensures purity.

Q. What spectroscopic methods are used to characterize this compound, and how are key peaks interpreted?

- Methodological Answer :

- ¹H NMR : The hydroxyl proton (C-2 OH) appears as a singlet (~δ 12 ppm due to hydrogen bonding). Aromatic protons adjacent to electron-withdrawing groups (Br, F) resonate downfield (δ 7.5–8.5 ppm). The acetyl CH₂Br group shows a singlet at δ 4.5–5.0 ppm .

- ¹³C NMR : Carbonyl (C=O) at δ 190–200 ppm; Br- and F-substituted carbons at δ 110–130 ppm.

- MS : Exact mass (HRMS) should match C₈H₅Br₂FO₂ (calc. 313.86 g/mol). ESI-MS typically shows [M+H]⁺ at m/z 314.86 .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators to avoid inhalation of toxic fumes (e.g., HBr, HF) during synthesis .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent decomposition. Avoid light exposure to minimize radical-mediated degradation .

- Spill Management : Neutralize spills with NaHCO₃ and collect contaminated solvents separately (do not dispose in drains) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : SC-XRD provides definitive evidence of substituent positions (e.g., Br vs. F orientation). For analogous bromo-fluoro acetophenones, SHELX software (SHELXL-2018) refines structures with R-factors <0.05. Key steps:

- Grow crystals via slow evaporation (e.g., EtOAc/hexane).

- Collect data at 305 K (Mo-Kα radiation, λ = 0.71073 Å).

- Refine using SHELXL, focusing on anisotropic displacement parameters for halogen atoms .

- Validate via Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How do conflicting NMR and X-ray data arise, and how can they be reconciled?

- Methodological Answer : Discrepancies may stem from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder. For example:

- NMR : A single carbonyl peak (δ 190 ppm) suggests a static structure, while SC-XRD might reveal disorder in the acetyl group.

- Resolution : Variable-temperature NMR (VT-NMR) can detect tautomerism. If crystallographic disorder is present, refine the structure with twin law corrections in SHELXL .

Q. What strategies assess the environmental impact of this compound despite limited ADME data?

- Methodological Answer :

- QSAR Modeling : Predict biodegradability using EPI Suite™. Substituents like Br and F reduce biodegradability (persistence >60 days).

- Ecototoxicity Assays : Use Daphnia magna acute toxicity tests (LC₅₀ <10 mg/L indicates high hazard).

- Photodegradation Studies : Expose to UV light (λ = 254 nm) and monitor decomposition via HPLC-MS to identify toxic byproducts (e.g., brominated phenols) .

Q. How do substituents (Br, F, OH) influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Electrophilicity : The electron-withdrawing Br and F groups enhance the carbonyl’s electrophilicity, accelerating SN₂ reactions (e.g., with amines or thiols).

- Steric Effects : Ortho-OH and para-Br create steric hindrance, reducing reactivity at the α-carbon.

- Kinetic Studies : Monitor reaction rates (e.g., with benzylamine) via ¹H NMR. Pseudo-first-order kinetics typically apply .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.